molecular formula C25H23NO4 B3037101 4-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]phenyl 4-methoxybenzenecarboxylate CAS No. 439096-87-4

4-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]phenyl 4-methoxybenzenecarboxylate

Cat. No. B3037101
CAS RN: 439096-87-4
M. Wt: 401.5 g/mol
InChI Key: VIKCJISJBSBULM-UHFFFAOYSA-N
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Description

The compound “4-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]phenyl 4-methoxybenzenecarboxylate” is a chemical compound with a complex structure . It is also known as “Benzoic acid, 4-methoxy-, 4-[2-[(2,3-dihydro-1H-inden-5-yl)amino]-2-oxoethyl]phenyl ester” and "4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]methyl}phenyl 4-methoxybenzoate" .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including an indene ring, an amide group, and an ester group . The exact 3D structure would require more detailed analysis, possibly involving computational chemistry or X-ray crystallography.

Scientific Research Applications

Structural Studies and Molecular Interactions

  • Research on derivatives of 2,3-dihydro-1H-inden-1-one, including studies on crystal structures and Hirshfeld surface analysis, has contributed to understanding the structural characteristics and intermolecular interactions of similar compounds. These studies offer insights into how these molecules interact within crystals, which is valuable for designing materials and drugs with desired properties (Baddeley et al., 2017).

Synthesis and Bioactivity of Derivatives

  • The synthesis and evaluation of derivatives have been a significant area of interest. For instance, the creation of new triazafulvalene systems through specific synthesis methods highlights the versatility and potential applications of these chemical frameworks in developing novel organic compounds with potential therapeutic uses (Uršič et al., 2010).

Pharmacological Evaluation

  • Some studies have focused on designing and synthesizing new series of compounds based on similar chemical structures for potential pharmacological applications. These include evaluating antimicrobial, anticancer, and other bioactivities, which could lead to the development of new therapeutic agents (Patel et al., 2013).

Photochemical and Photophysical Properties

  • The photochemical behavior of compounds with structures similar to "4-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]phenyl 4-methoxybenzenecarboxylate" has been studied to understand their photophysical properties better. These studies have implications for developing new materials for optoelectronic applications and understanding the fundamental processes of photoinduced charge transfer (Yang et al., 2004).

Environmental and Analytical Chemistry Applications

  • New sensors based on similar chemical frameworks have been synthesized for the detection of metal ions in environmental samples. Such research demonstrates the application of these compounds in developing sensitive and selective analytical tools for monitoring pollutants (Kamel et al., 2021).

properties

IUPAC Name

[4-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]phenyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-29-22-13-8-19(9-14-22)25(28)30-23-11-5-17(6-12-23)15-24(27)26-21-10-7-18-3-2-4-20(18)16-21/h5-14,16H,2-4,15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKCJISJBSBULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CC(=O)NC3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001143073
Record name 4-[2-[(2,3-Dihydro-1H-inden-5-yl)amino]-2-oxoethyl]phenyl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001143073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

439096-87-4
Record name 4-[2-[(2,3-Dihydro-1H-inden-5-yl)amino]-2-oxoethyl]phenyl 4-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439096-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-[(2,3-Dihydro-1H-inden-5-yl)amino]-2-oxoethyl]phenyl 4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001143073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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